Neopentane
Overview
Description
It is one of the three structural isomers of pentane, the other two being n-pentane and isopentane . Neopentane is unique among these isomers as it is a gas at standard conditions, whereas the others are liquids . It is characterized by its achiral tetrahedral symmetry and is the simplest alkane with a quaternary carbon .
Mechanism of Action
Target of Action
Neopentane, also known as 2,2-dimethylpropane, is a double-branched-chain alkane with five carbon atoms . It primarily targets the combustion process, specifically in the context of environmentally friendly working fluids .
Mode of Action
This compound interacts with its target through a process of combustion. The main reactions involved in the early stage of this compound combustion are the pyrolysis of these working fluids, and then, O2 molecules are involved in the oxidation reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the combustion process. The combustion characteristics of this compound are compared with n-pentane and isopentane . The content of O2 in reaction systems has a very obvious effect on the combustion of n-pentane .
Result of Action
The molecular result of this compound’s action is the production of combustion products. This compound burns most intensely, followed by isopentane, and finally n-pentane . A faster heating rate will be accompanied by more intense spontaneous combustion of n-pentane and more product formation .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of O2 . This compound is a flammable gas at room temperature and pressure which can condense into a highly volatile liquid on a cold day, in an ice bath, or when compressed to a higher pressure . Therefore, the heat source temperature and open flame around the organic Rankine cycle system should be strictly controlled .
Biochemical Analysis
Biochemical Properties
Neopentane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in hydrocarbon metabolism. It is known to interact with cytochrome P450 enzymes, which are responsible for the oxidation of hydrocarbons. These interactions typically involve the binding of this compound to the active site of the enzyme, leading to its subsequent oxidation . Additionally, this compound can interact with other biomolecules such as lipids and proteins, influencing their structural and functional properties.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and lipid metabolism . These changes can impact cellular homeostasis and overall cell health.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolic processing . This interaction can result in the inhibition or activation of specific enzymatic pathways, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting impacts on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes. High doses of this compound can result in oxidative stress, inflammation, and cellular damage.
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes. This process leads to the formation of various metabolites, which can further interact with other enzymes and cofactors . The metabolic processing of this compound can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . The distribution of this compound can affect its biochemical activity and overall impact on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For example, this compound may accumulate in lipid-rich regions of the cell, where it can interact with membrane lipids and proteins, influencing their structural and functional properties.
Preparation Methods
Neopentane can be synthesized through various methods. One common synthetic route involves the reaction of isobutene with formaldehyde over a solid acid catalyst, such as zeolite, to produce neopentyl alcohol, which is then dehydrated to yield this compound . Industrial production methods often involve the catalytic cracking of larger hydrocarbons or the isomerization of other pentane isomers .
Chemical Reactions Analysis
Neopentane undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include oxygen for oxidation and combustion, and halogens like chlorine or bromine for substitution reactions. The major products formed from these reactions are carbon dioxide, water, and halogenated this compound derivatives .
Scientific Research Applications
Neopentane has several applications in scientific research:
Comparison with Similar Compounds
Neopentane is compared with its structural isomers, n-pentane and isopentane:
n-Pentane: A linear alkane with a higher boiling point (36.0°C) compared to this compound (9.5°C). It is less branched and has different physical properties.
Isopentane: A branched alkane with a boiling point of 27.7°C, also higher than this compound. It has a different branching pattern, leading to distinct chemical and physical properties.
This compound is unique due to its highly branched structure, which results in lower boiling and melting points compared to its isomers . This structural uniqueness also influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2,2-dimethylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-5(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSOQBOWXPBRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12 | |
Record name | 2,2-DIMETHYLPROPANE | |
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URL | https://cameochemicals.noaa.gov/chemical/18043 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,2-DIMETHYLPROPANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029179 | |
Record name | Propane, 2,2-dimethyl- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
May liquefy in cool or cold weather. Less dense than water. Insoluble in water but soluble in alcohol. Under prolonged exposure to fire or heat, the containers may rupture violently and rocket., Colorless liquid with a gasoline-like odor; [ACGIH] Gas at room temperature and pressure; Shipped as a liquefied gas; [CHEMINFO], COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,2-DIMETHYLPROPANE | |
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Record name | Neopentane | |
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Record name | 2,2-DIMETHYLPROPANE | |
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Boiling Point |
9.5 °C | |
Record name | 2,2-DIMETHYLPROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/110 | |
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Record name | 2,2-DIMETHYLPROPANE | |
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Flash Point |
less than 19.4 °F | |
Record name | 2,2-DIMETHYLPROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/110 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 33.2 mg/L at 25 °C, Soluble in ethyl alcohol, ethyl ether, carbon tetrachloride, Solubility in water: none | |
Record name | 2,2-DIMETHYLPROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/110 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2-DIMETHYLPROPANE | |
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Density |
0.591 at 20 °C/4 °C, Density = 0.5852 at 25 °C, pressure > 1 atm, Critical density = 237.7 kg/cu m, Density (at 20 °C): 0.61 g/cm³ | |
Record name | 2,2-DIMETHYLPROPANE | |
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Record name | 2,2-DIMETHYLPROPANE | |
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Vapor Density |
2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |
Record name | 2,2-DIMETHYLPROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/110 | |
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Record name | 2,2-DIMETHYLPROPANE | |
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Vapor Pressure |
1290.0 [mmHg], Vapor pressure = 1100 mm Hg @ 21 °C, 1290 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 146 | |
Record name | Neopentane | |
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Record name | 2,2-DIMETHYLPROPANE | |
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Record name | 2,2-DIMETHYLPROPANE | |
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Color/Form |
Colorless gas or very volatile liquid | |
CAS No. |
463-82-1 | |
Record name | 2,2-DIMETHYLPROPANE | |
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Record name | Neopentane | |
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Record name | Neopentane | |
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Record name | Propane, 2,2-dimethyl- | |
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Record name | Neopentane | |
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Record name | NEOPENTANE | |
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Record name | 2,2-DIMETHYLPROPANE | |
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Record name | 2,2-DIMETHYLPROPANE | |
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Melting Point |
-16.37 °C, -16.6 °C | |
Record name | 2,2-DIMETHYLPROPANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/110 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2-DIMETHYLPROPANE | |
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Retrosynthesis Analysis
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